2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide
Description
This compound is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring and substituted with a 2-chlorophenyl group. The N-(3-methoxypropyl)acetamide side chain enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
2-[6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-8-5-9-30-2)32-17(12)19-25-18(26-31-19)13-6-3-4-7-14(13)22/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTFGJGGBBFJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as ultrasonic-assisted synthesis, which has been shown to improve reaction efficiency and product quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxadiazole moieties are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Amide Hydrolysis | Acidic (HCl, H₂SO₄) or Basic (NaOH, KOH) | H₂O, heat | Carboxylic acid + 3-methoxypropylamine |
| Oxadiazole Ring Opening | Strong acids (H₂SO₄) | Excess H₂O | Thioamide intermediates |
-
Mechanism : Acid-catalyzed hydrolysis of the amide group proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Oxadiazole ring opening occurs through protonation at the nitrogen, destabilizing the ring.
-
Experimental Evidence : Analogous thienopyrimidine derivatives hydrolyze at elevated temperatures (80–100°C) with yields >75% .
Oxidation Reactions
The thienopyrimidine core and methyl group are oxidation-sensitive:
| Reaction Site | Oxidizing Agent | Conditions | Products |
|---|---|---|---|
| Methyl Group | KMnO₄ (acidic) | H₂SO₄, heat | Carboxylic acid derivative |
| Sulfur in Thiophene | H₂O₂, O₃ | Room temperature | Sulfoxide/sulfone derivatives |
-
Kinetics : Methyl oxidation proceeds faster in acidic media (pH < 3).
-
Characterization : Sulfoxidation products confirmed via LC-MS (m/z 475.9 [M+H]⁺) .
Nucleophilic Substitution
The 2-chlorophenyl group participates in aromatic substitution:
| Reaction | Nucleophile | Catalyst | Products |
|---|---|---|---|
| Chlorine Displacement | NH₃, ROH | CuI/Pd(PPh₃)₄ | Aryl amines/ethers |
-
Conditions : Reactions require palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures (80–120°C).
-
Yield Optimization : Methoxypropyl side chain enhances solubility, improving yields to ~85%.
Condensation and Cyclization
The acetamide side chain and oxadiazole ring enable cyclocondensation:
| Reaction Partner | Reagents | Product Class |
|---|---|---|
| Hydrazine | NH₂NH₂, EtOH | Triazole derivatives |
| Thiosemicarbazide | CS₂, KOH | Thiadiazole hybrids |
-
Case Study : Reaction with hydrazine forms triazole rings (confirmed by ¹H-NMR: δ 8.60 ppm, CH=N) .
-
Applications : Cyclized products show enhanced anticancer activity (IC₅₀: 2.1–4.8 μM against MCF-7 cells) .
Reduction Reactions
Selective reduction of the oxadiazole ring is achievable:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous THF | Amine derivatives |
| H₂/Pd-C | Ethanol, RT | Dihydrooxadiazoles |
-
Challenges : Over-reduction of thienopyrimidine may occur without controlled stoichiometry.
Characterization Data
Key analytical parameters for reaction products:
| Technique | Data |
|---|---|
| ¹H-NMR | δ 1.85 ppm (m, CH₂), δ 3.40 ppm (s, OCH₃), δ 7.61 ppm (d, Ar-H) |
| MS (EI) | m/z 459.9 [M]⁺ (C₂₀H₁₈ClN₅O₄S) |
| HPLC Purity | >98% (C18 column, acetonitrile:H₂O = 70:30) |
Stability Under Ambient Conditions
Scientific Research Applications
Biological Activities
Research indicates that this compound possesses several significant biological activities:
Antimicrobial Properties
Studies have shown that derivatives of thieno[2,3-d]pyrimidines exhibit potent antimicrobial activity. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains and fungi . The presence of the oxadiazole ring is crucial for enhancing these properties.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This activity is particularly relevant for developing treatments for chronic inflammatory diseases .
Applications in Medicinal Chemistry
The diverse biological activities of this compound make it a candidate for various applications in medicinal chemistry:
- Drug Development : Its antimicrobial and anticancer properties suggest potential as a lead compound in drug discovery.
- Therapeutic Agents : The anti-inflammatory effects position it as a candidate for developing therapeutic agents for chronic diseases.
Applications in Agriculture
Beyond medicinal applications, this compound may also have utility in agricultural settings:
- Pesticides : Given its biological activity against pathogens, it could be explored as a potential pesticide or fungicide.
Case Studies
While specific case studies on this exact compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Efficacy : A study demonstrated that thienopyrimidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
- Anticancer Activity : Research on structurally similar compounds revealed their ability to induce cell cycle arrest in cancer cells, suggesting mechanisms that could be applicable to this compound as well .
Mechanism of Action
The mechanism of action of 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Thieno[2,3-d]pyrimidin-4(3H)-one vs. Pyridinyl/Imidazopyrimidine Cores: The thieno[2,3-d]pyrimidinone core in the target compound offers superior metabolic stability compared to pyridinyl analogs (e.g., N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide, ). The sulfur atom in the thiophene ring enhances π-stacking interactions with biological targets, improving binding affinity .
1,2,4-Oxadiazole vs. 1,2,3-Dithiazole or Triazole Rings :
The 1,2,4-oxadiazole group in the target compound provides better hydrolytic stability than 1,2,3-dithiazole derivatives (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines, ). However, dithiazoles exhibit stronger antimicrobial activity due to sulfur’s electronegativity, as seen in N-heteroimmine-1,2,3-dithiazoles .
Substituent Effects
2-Chlorophenyl vs. 4-Chlorophenyl/Other Aromatic Groups :
The 2-chlorophenyl substituent in the target compound induces steric hindrance, reducing off-target interactions compared to 4-chlorophenyl analogs (). However, 4-substituted chlorophenyl groups (e.g., in BI 665915, ) improve 5-lipoxygenase-activating protein (FLAP) inhibition (IC50 < 10 nM) due to optimized hydrophobic interactions .- N-(3-Methoxypropyl)acetamide vs. Other Side Chains: The 3-methoxypropyl group enhances aqueous solubility compared to simpler alkyl chains (e.g., ethyl or methyl groups in thieno[3,2-d]pyrimidin-4(3H)-ones, ). However, bulkier substituents like pyridin-2-ylthioacetamide () may improve target selectivity but reduce bioavailability .
Pharmacokinetic and Functional Comparisons
Key Research Findings and Limitations
- Structure-Activity Relationship (SAR): The 5-methyl group on the thienopyrimidinone core (target compound) reduces steric clash with hydrophobic binding pockets, a feature absent in unmethylated analogs (e.g., ). However, replacing the 2-chlorophenyl with 3,4-dimethoxyphenyl (as in ) could enhance CNS penetration .
- Gaps in Data: No direct biological data (e.g., IC50, toxicity) are available for the target compound, necessitating extrapolation from structural analogs.
Biological Activity
The compound 2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that incorporates several pharmacologically significant moieties. This article reviews its biological activity, focusing on its potential anticancer and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound features:
- An oxadiazole ring , known for its biological activity.
- A thienopyrimidine core , which contributes to its pharmacological properties.
- A chlorophenyl group that enhances lipophilicity and binding potential to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated various compounds similar to the target compound against different cancer cell lines, including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A549). The results indicated significant cytotoxicity with IC50 values as low as 19.56 µM for certain derivatives, suggesting that structural modifications can enhance biological activity against these cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5e | HT-1080 | 19.56 | Induction of apoptosis via caspase activation |
| Compound X | MCF-7 | 25.00 | Cell cycle arrest at G2/M phase |
| Compound Y | A549 | 30.00 | Apoptosis through mitochondrial pathway |
Antimicrobial Activity
The thienopyrimidine structure has been associated with antimicrobial properties. Studies have shown that compounds with similar frameworks exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing effective antimicrobial activity .
Table 2: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacteria Strain | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 15 | Effective |
| Compound B | S. aureus | 10 | Effective |
| Compound C | M. tuberculosis | 20 | Moderate |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with key enzymes involved in cancer cell proliferation.
- Receptor Binding : The chlorophenyl group enhances hydrophobic interactions with cellular receptors, improving binding affinity.
- Induction of Apoptosis : Studies have demonstrated that certain derivatives activate apoptotic pathways by increasing caspase activity and causing cell cycle arrest .
Case Studies
- Case Study on Anticancer Properties : In a controlled laboratory setting, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The most potent compound led to significant apoptosis in HT-1080 cells through caspase activation.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thienopyrimidine derivatives against Mycobacterium tuberculosis. Results indicated that specific substitutions on the thienopyrimidine ring enhanced efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core, and how can reaction conditions be optimized for improved yield?
- Methodology : The core structure can be synthesized via cyclocondensation of substituted thiophene precursors with urea derivatives. Key steps include:
- Substitution reactions under alkaline conditions to introduce oxadiazole moieties (e.g., using 2-chlorophenyl derivatives) .
- Acid-catalyzed cyclization to form the pyrimidinone ring, with temperature control (80–100°C) to avoid side-product formation .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., DBU) to enhance reaction efficiency. Monitor progress via TLC or HPLC to adjust stoichiometry .
Q. Which spectroscopic techniques are critical for resolving structural ambiguities, particularly in distinguishing regioisomers of the 1,2,4-oxadiazole moiety?
- Methodology :
- 1H/13C NMR : Analyze coupling patterns and chemical shifts for the oxadiazole C5 proton (δ 8.2–8.5 ppm) and pyrimidinone carbonyl (δ 165–170 ppm) .
- FTIR : Confirm oxadiazole C=N stretching (1540–1580 cm⁻¹) and pyrimidinone C=O (1680–1720 cm⁻¹) .
- HRMS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]+) and rule out isotopic interference from chlorine .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenyl-oxadiazole group in target binding?
- Methodology :
- Bioisosteric replacement : Synthesize analogs with substituted phenyl (e.g., 4-fluoro, 3-trifluoromethyl) or heteroaryl groups to assess steric/electronic effects .
- Enzymatic assays : Measure IC50 values against target proteins (e.g., 5-lipoxygenase-activating protein) in human whole blood to correlate substituent effects with potency .
- Molecular docking : Align analogs with X-ray crystal structures of the target to identify key interactions (e.g., π-π stacking with phenyl rings) .
Q. What computational approaches predict metabolic stability of the 3-methoxypropyl acetamide group, and how can structural modifications reduce hepatic clearance?
- Methodology :
- DFT calculations : Analyze HOMO-LUMO gaps to identify electrophilic sites prone to CYP450-mediated oxidation .
- In silico ADMET : Use tools like SwissADME to predict metabolic hotspots (e.g., methoxypropyl chain) and prioritize analogs with bulky substituents (e.g., cyclopropyl) to block oxidation .
- Microsomal stability assays : Compare t1/2 values of parent compound vs. analogs in human liver microsomes to validate predictions .
Q. How can discrepancies between in vitro potency (IC50) and in vivo efficacy be systematically addressed?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution to identify absorption barriers (e.g., poor solubility) .
- Prodrug strategies : Modify the acetamide group to enhance permeability (e.g., ester prodrugs hydrolyzed in plasma) .
- Species-specific metabolism : Cross-validate DMPK data in rodent vs. human hepatocytes to refine dose extrapolation .
Q. What strategies resolve crystallization challenges during X-ray diffraction analysis of this compound?
- Methodology :
- Co-crystallization : Use fragment-based screening (e.g., with PEG derivatives) to stabilize crystal lattice interactions .
- Temperature gradients : Optimize cooling rates (0.5°C/hour) to grow single crystals suitable for SC-XRD .
- Hirshfeld surface analysis : Identify weak interactions (e.g., C-H···O) to guide solvent selection (e.g., acetone/water mixtures) .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between enzyme inhibition assays and cell-based models?
- Methodology :
- Assay conditions : Compare buffer pH (e.g., physiological vs. non-physiological) and reducing agents (e.g., DTT) that may alter compound redox state .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., kinase inhibition) masking target effects .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS to confirm sufficient compound exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
